1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride
Overview
Description
1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride is an organic compound with the molecular formula C9H20ClN3O3S and a molecular weight of 285.79 g/mol . This compound is known for its unique structure, which includes a morpholine ring and a piperidine ring connected by a sulfonyl group. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride typically involves the reaction of morpholine with piperidine in the presence of a sulfonylating agent. One common method involves the use of sulfonyl chloride as the sulfonylating agent, which reacts with morpholine to form the sulfonyl morpholine intermediate. This intermediate is then reacted with piperidine to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in powder form and stored at room temperature .
Chemical Reactions Analysis
Types of Reactions
1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfide derivatives, and various substituted compounds depending on the nucleophile used .
Scientific Research Applications
1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-(Morpholine-4-sulfonyl)piperidin-3-amine hydrochloride: This compound has a similar structure but with the amine group positioned at the 3-position of the piperidine ring.
1-(Morpholine-4-sulfonyl)piperidin-2-amine hydrochloride: Another similar compound with the amine group at the 2-position of the piperidine ring.
Uniqueness
1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-morpholin-4-ylsulfonylpiperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3S.ClH/c10-9-1-3-11(4-2-9)16(13,14)12-5-7-15-8-6-12;/h9H,1-8,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRIIFMHKXGOJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)S(=O)(=O)N2CCOCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228070-80-1 | |
Record name | 1-(morpholine-4-sulfonyl)piperidin-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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